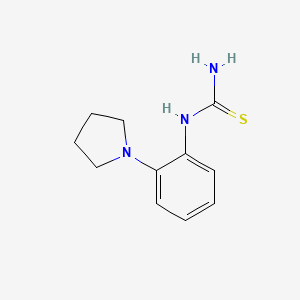

N-(2-pyrrolidin-1-ylphenyl)thiourea

Description

N-(2-Pyrrolidin-1-ylphenyl)thiourea is a thiourea derivative characterized by a pyrrolidine ring substituted at the ortho position of the phenyl group. Thioureas are organosulfur compounds with the general formula $ \text{R}1\text{R}2\text{NCSNR}3\text{R}4 $, where substituents $ \text{R}1-\text{R}4 $ influence their chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)thiourea |

InChI |

InChI=1S/C11H15N3S/c12-11(15)13-9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H3,12,13,15) |

InChI Key |

SMVFRCLPUWCZIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2NC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Analogues

Thiourea derivatives vary widely in biological activity based on substituent groups. Below is a comparative analysis of key analogs:

Key Comparative Insights

Antiviral Activity: N-(2-Phenethyl)-N'-(2-thiazolyl)thiourea (PETT analog) demonstrates potent HIV-1 reverse transcriptase (RT) inhibition (IC₅₀ = 0.9 µM) due to its thiazolyl and phenethyl substituents, which optimize hydrophobic and π-π interactions with the enzyme . In contrast, N-(2-Bromophenyl)thiourea lacks the heterocyclic thiazolyl group but still exhibits antiviral properties as an NNRTI, suggesting bromine’s electron-withdrawing effects enhance binding .

Synthetic Accessibility: 1-(2-Oxopyrrolidin-1-yl)-3-phenylthiourea (N13) is synthesized via refluxing phenyl isothiocyanate with a pyrrolidinone precursor, achieving 68% yield . This highlights the feasibility of incorporating pyrrolidine-related moieties into thioureas. Microwave-assisted synthesis of ethyl p-methoxycinnamate thioureas yields 26–54%, though bioactivity is absent, underscoring the role of substituent choice in efficacy .

Biological Selectivity :

- Thioureas with bulky or polar groups (e.g., methoxycinnamate) may reduce cytotoxicity by limiting membrane permeability, as seen in WiDr cell assays . In contrast, PETT derivatives balance hydrophobicity and polarity for optimal cell penetration and RT inhibition .

Physicochemical Properties

- Solubility: Pyrrolidine-containing thioureas like N13 exhibit moderate solubility in ethanol-water mixtures, critical for pharmacokinetics .

- Thermal Stability : The melting point of N13 (150–152°C) suggests higher crystallinity compared to PETT analogs, which are typically oils or low-melting solids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.